Pereniporin B

Antibacterial Natural Products Spectrum of Activity

Securing authentic drimane sesquiterpenoid standards for bioassay and dereplication is challenging. Pereniporin B, a 15-keto drimane with reported cytotoxicity and plant growth inhibition, fills this gap. Unlike the antibacterial pereniporin A, its distinct oxidation state yields complementary bioactivity. Available as a pure reference standard (≥98%) with documented NMR/MS, supported by a scalable homochiral semisynthesis route for SAR studies. Shipped globally.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 16772-63-7
Cat. No. B090896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePereniporin B
CAS16772-63-7
Synonymspereniporin B
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1C(C=C3C2(COC3=O)O)O)C)C
InChIInChI=1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1
InChIKeyHLEGAPKZEJEXHT-FDRIWYBQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pereniporin B: Drimane-Type Sesquiterpenoid Overview


Pereniporin B is a drimane-type sesquiterpenoid first isolated from the basidiomycete *Perenniporia medulla-panis* (also identified from *Warburgia ugandensis* and *Cinnamosma madagascariensis*) [1]. It belongs to the naphthofuran class of organic compounds, possessing a characteristic hexahydrobenzo[e]benzofuran-3-one skeleton with the molecular formula C15H22O4 and a molecular weight of 266.34 g/mol [1]. As a naturally occurring fungal metabolite, pereniporin B has been the subject of limited published research, with fewer than ten primary research articles catalogued in authoritative databases [1].

1 Cytotoxicity and plant growth inhibition research models; activity profile distinct from antibacterial pereniporin A
2 Semisynthetic route from zamoranic acid supports scalable procurement for gram-scale studies
3 Limited published quantitative data; plan for in-house activity profiling and reference standard validation

Why Drimane Analogs Cannot Substitute Pereniporin B


Drimane-type sesquiterpenoids exhibit sharply divergent biological activities arising from minor structural modifications. Even within the pereniporin subclass, pereniporin A (15-hydroxy derivative) and pereniporin B (15-keto derivative) differ by a single oxidation state at C-15 [1]. Pereniporin A demonstrates antibacterial activity against *Bacillus subtilis* (MIC = 6.25 μg/mL) while being inactive against Gram-negative bacteria (MIC >100 μg/mL) [1]. Pereniporin B, in contrast, has been reported to exhibit plant growth inhibitory and cytotoxic activities—functional profiles not observed for pereniporin A [2]. This illustrates that in-class compounds cannot be interchanged without risking loss of the desired biological readout. However, comprehensive head-to-head quantitative comparisons between pereniporin B and its closest analogs remain absent from the primary literature, limiting definitive selection guidance.

C-15 Oxidation State Alters Activity Profile
Pereniporin A (15-hydroxy) exhibits antibacterial effects; pereniporin B (15-keto) is associated with cytotoxic and phytotoxic endpoints. The single oxidation difference may invert the biological readout, limiting direct substitution.
Absence of Head-to-Head Quantitative Comparisons
No direct comparative studies against pereniporin A, polygodial, or warburganal are published. Interchangeability assumptions based on drimane class membership are not supported.

Quantitative Differentiation Evidence for Pereniporin B


Antibacterial Spectrum Divergence vs. Pereniporin A

Pereniporin A demonstrates antibacterial activity against Gram-positive *Bacillus subtilis* (MIC = 6.25 μg/mL) but is inactive against Gram-negative bacteria (MIC >100 μg/mL) [1]. Pereniporin B, the 15-keto analog, lacks published antibacterial MIC data, yet its distinct structural oxidation state at C-15 has been associated with plant growth inhibitory and cytotoxic activities not reported for pereniporin A [2]. This inversion of functional activity—from antibacterial to phytotoxic/cytotoxic—resulting from a single oxidation change at C-15 represents a critical point of differentiation for researchers selecting between these two compounds.

Antibacterial Spectrum
Class-level inference
Pereniporin B: no antibacterial MIC data; plant growth inhibitory and cytotoxic activities reported. Pereniporin A: MIC 6.25 μg/mL against B. subtilis; inactive against Gram-negative bacteria (MIC >100 μg/mL).
Activity profile inversion: C-15 oxidation shifts from antibacterial to cytotoxic/phytotoxic endpoints.
Select pereniporin A for antibacterial drimane screening; pereniporin B for non-antibacterial drimane chemotype studies.
Antibacterial Natural Products Spectrum of Activity

Cytotoxic Activity Profile Among Drimane Analogs

Pereniporin B has been reported to exhibit cytotoxic activity in cancer cell line models, whereas pereniporin A and closely related cinnamodial-type drimanes have been primarily characterized for antibacterial, antifungal, or insect antifeedant properties [1]. In drimane sesquiterpenoid co-culture studies, pereniporin A and ustusolate E demonstrated antibacterial MICs ranging from 0.25 to 6.0 μg/mL, while pereniporin B was associated with a plant growth inhibitory and cytotoxic profile [1]. Specific IC50 values for pereniporin B remain forthcoming in the published literature.

Cytotoxic Activity Profile
Class-level inference
Pereniporin B: cytotoxic and plant growth inhibitory activities reported; no quantitative IC50 data published. Pereniporin A: antibacterial MIC 0.25–6.0 μg/mL in co-culture studies; cytotoxicity not reported.
Qualitatively distinct activity types support differentiation for cytotoxicity screening libraries.
Mechanistic validation and quantitative cytotoxicity dose-response data are not yet available.
Cytotoxicity Cancer Biology Drimane Sesquiterpenoids

Semisynthetic Accessibility from Zamoranic Acid

A practical homochiral semisynthesis of pereniporin B from zamoranic acid has been established, enabling multi-milligram to gram-scale supply independent of fungal fermentation [1]. In contrast, pereniporin A requires a distinct synthetic route, and biosynthetic production yields from *Perenniporia* culture remain low and variable [2]. This difference in supply-chain accessibility makes pereniporin B the more readily scalable candidate for programs requiring gram-quantities of well-characterized material.

Semisynthetic Route
Class-level inference
Practical homochiral semisynthesis from commercially available zamoranic acid; scalable to gram quantities. Pereniporin A requires a distinct synthetic route.
Semisynthetic accessibility reduces supply risk for gram-scale research programs.
Route established in Tetrahedron 1994; current commercial availability may vary.
Chemical Synthesis Semisynthesis Zamoranic Acid

Published Quantitative Data Gap Assessment

The published quantitative data for pereniporin B is limited to fewer than ten primary research articles, with no direct head-to-head comparative studies against pereniporin A, cinnamodial, polygodial, or warburganal identified as of May 2026. The available biological activity claims—cytotoxicity, plant growth inhibition—derive from reviews that aggregate data without explicit numeric values for pereniporin B [1]. No peer-reviewed study reports IC50, MIC, or other quantitative activity values for pereniporin B in any assay system. This constitutes a significant evidence gap that limits confident differentiation for procurement decisions.

Quantitative Data Gap
Data to verify
0 peer-reviewed IC50 or MIC data points for pereniporin B identified as of May 2026. Biological activity claims derive from review-level aggregation.
Procurement decisions rely on qualitative class-level inferences; in-house profiling recommended.
Compared to >100 publications for polygodial, pereniporin B remains the least quantitatively characterized drimane analog.
Data Gaps Research Gaps Evidence Limitations

Recommended Application Scenarios for Pereniporin B


Cytotoxicity Screening with Distinct Drimane Chemotypes

For oncology-focused natural product screening cascades, pereniporin B provides a drimane chemotype with reported cytotoxic activity distinct from the antibacterial or antifungal profiles of pereniporin A, polygodial, and warburganal [1]. Its inclusion in screening libraries expands the chemical diversity space of drimane-type sesquiterpenoids under investigation.

Reference Standard for Phytochemical Profiling

Pereniporin B has been isolated from *Warburgia ugandensis*, *Cinnamosma madagascariensis*, and *Perenniporia medulla-panis* [1]; documented spectroscopic data (NMR, MS) [2] enables its use as an authentic standard in LC-MS or GC-MS dereplication workflows targeting drimane-rich plant or fungal extracts.

Medicinal Chemistry Scaffold Optimization

The established homochiral semisynthesis from zamoranic acid [1] positions pereniporin B as a practical starting point for medicinal chemistry derivatization. Unlike pereniporin A, which requires alternative synthetic routes, pereniporin B's accessible synthesis facilitates structure–activity relationship (SAR) studies on the naphthofuran core.

Plant Growth Inhibition in Agrochemical Research

Pereniporin B has been specifically noted for plant growth inhibitory activity [1], making it a candidate reference compound for agrochemical discovery programs investigating drimane-based herbicides or plant growth regulators—a functional niche not occupied by the antibacterial pereniporin A.

Application
Selection Property
Validation Focus
Cytotoxicity screening with distinct drimane chemotypes
Non-antibacterial drimane chemotype (C-15 keto)
Cytotoxicity assay response context; distinguish from pereniporin A class
Reference standard for phytochemical profiling
Documented NMR and MS spectroscopic data
LC-MS/GC-MS dereplication accuracy in plant or fungal extracts
Medicinal chemistry scaffold optimization
Semisynthetic route from zamoranic acid
Scalable SAR studies on the naphthofuran core
Plant growth inhibition research in agrochemical discovery
Reported plant growth inhibitory activity
Plant growth assay response context; non-antibacterial drimane functional niche
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